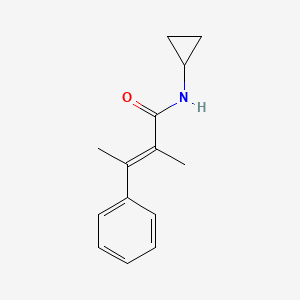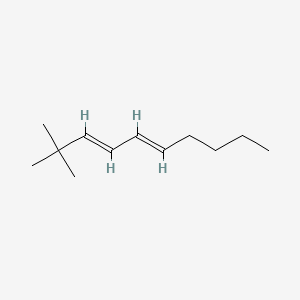
2,2-Dimethyl-3,5-decadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3,5-decadiene is an organic compound with the molecular formula C12H22 It is a diene, meaning it contains two double bonds within its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3,5-decadiene typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 2,2-dimethyl-3,5-decadien-1-yne. This reaction is carried out under specific conditions, including the presence of a palladium catalyst and hydrogen gas.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-3,5-decadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or adjacent carbon atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., Br2, Cl2) or nucleophiles (e.g., OH-, NH3).
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3,5-decadiene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3,5-decadiene involves its interaction with molecular targets such as enzymes and receptors. The double bonds in the compound allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
2,2-Dimethyl-3,5-decadien-1-yne: A related compound with a triple bond.
2,2-Dimethyl-3,5-decadiene: A similar diene with different substitution patterns.
3,5-Decadiyne, 2,2-dimethyl-: Another related compound with a different arrangement of double and triple bonds.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and methyl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
55638-50-1 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
(3E,5E)-2,2-dimethyldeca-3,5-diene |
InChI |
InChI=1S/C12H22/c1-5-6-7-8-9-10-11-12(2,3)4/h8-11H,5-7H2,1-4H3/b9-8+,11-10+ |
Clave InChI |
AJRCNFWSKFHYRK-BNFZFUHLSA-N |
SMILES isomérico |
CCCC/C=C/C=C/C(C)(C)C |
SMILES canónico |
CCCCC=CC=CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


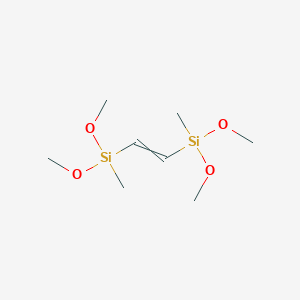
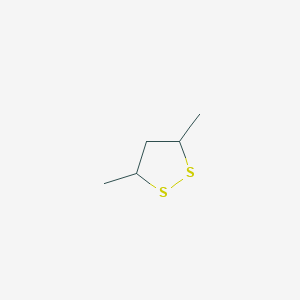
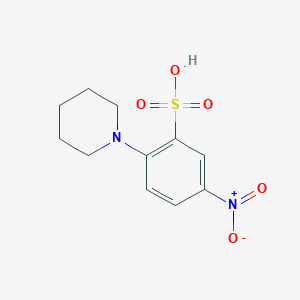

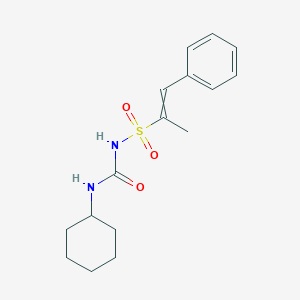

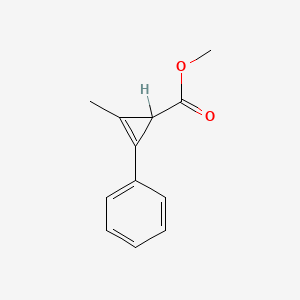
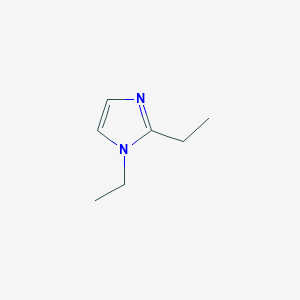
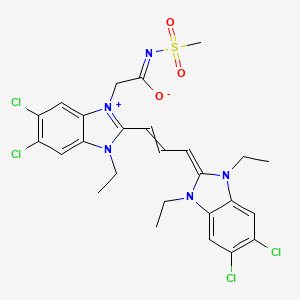
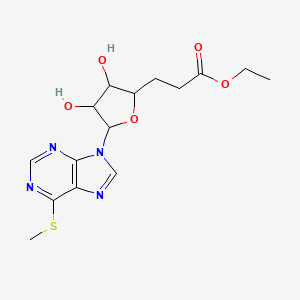
![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)

